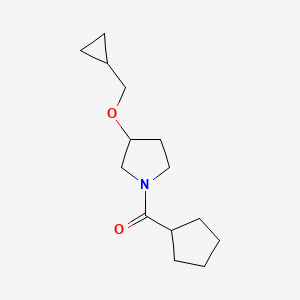

Cyclopentyl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone

Description

Cyclopentyl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone is a pyrrolidinyl methanone derivative featuring a cyclopentyl group and a 3-(cyclopropylmethoxy) substituent on the pyrrolidine ring. The cyclopropylmethoxy group may enhance metabolic stability compared to bulkier or more labile substituents, as seen in related compounds .

Properties

IUPAC Name |

cyclopentyl-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2/c16-14(12-3-1-2-4-12)15-8-7-13(9-15)17-10-11-5-6-11/h11-13H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHAFTZUHHCURX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCC(C2)OCC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring through a 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles . The cyclopropylmethoxy group can be introduced via nucleophilic substitution reactions, while the cyclopentyl group is often added through alkylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are common, especially for modifying the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Cyclopentyl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of Cyclopentyl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Cyclopentyl vs. Phenylcyclopropyl Groups

The compound in , (2-(4-(tert-butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone, substitutes the cyclopentyl group with a phenylcyclopropyl moiety. This introduces aromaticity and steric bulk, which may reduce solubility compared to the cyclopentyl analog.

Cyclopropylmethoxy vs. Amino or Azetidinyl Groups

The compound (R)-1-(3-(cyclopropylamino)pyrrolidin-1-yl)ethanone () replaces the cyclopropylmethoxy group with a cyclopropylamino substituent. Amino groups can improve water solubility but may increase metabolic oxidation risks. In contrast, the cyclopropylmethoxy group in the target compound likely balances lipophilicity and stability, as oxygen-containing groups are less prone to enzymatic degradation .

describes a difluoro-azetidinyl analog, (3,3-difluoro-azetidin-1-yl)-[(3R,4S)-3-ethyl-4-(6H-pyrrolo[...])-pyrrolidin-1-yl]-methanone. The azetidine ring introduces conformational strain and fluorination, which can enhance binding affinity and metabolic resistance but may complicate synthesis .

Pharmacological Implications

- Compound: The tert-butylphenoxy group may target peripheral receptors (e.g., GPCRs) but with reduced BBB penetration .

- Patent Compounds: Complex structures (e.g., pyrrolo-triazolo-pyrazines) indicate kinase or protease inhibition applications.

Biological Activity

Cyclopentyl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentyl group attached to a pyrrolidine ring, which is further substituted with a cyclopropylmethoxy group. Its molecular formula is , and it exhibits properties typical of pyrrolidine derivatives.

This compound primarily acts as an inhibitor of Dipeptidyl Peptidase IV (DPP-4), an enzyme involved in glucose metabolism. By inhibiting DPP-4, this compound can enhance the levels of incretin hormones, which are crucial for insulin secretion in response to meals. This mechanism positions it as a candidate for the treatment of type 2 diabetes.

Glucose Regulation

Research indicates that this compound significantly reduces blood glucose levels by enhancing insulin secretion through incretin hormone modulation. In vivo studies have shown a marked decrease in postprandial glucose levels in animal models, suggesting its potential utility in diabetes management.

Anti-inflammatory Effects

In addition to its role in glucose regulation, this compound has demonstrated anti-inflammatory properties. Studies have indicated that it can reduce markers of inflammation in various models, potentially making it relevant for conditions such as asthma and other inflammatory diseases .

Case Studies

- Diabetes Management : In a controlled study involving diabetic rats, administration of this compound resulted in a significant reduction in fasting blood glucose levels compared to untreated controls. The compound's efficacy was comparable to established DPP-4 inhibitors like Sitagliptin.

- Inflammation Reduction : Another study assessed the compound's effects on lung inflammation induced by allergens. Results showed a notable decrease in inflammatory cytokines (e.g., IL-6, TNF-alpha) and improved lung function metrics in treated subjects compared to baseline measurements .

Comparative Analysis

The table below compares this compound with other known DPP-4 inhibitors:

| Compound | DPP-4 Inhibition IC50 (µM) | Primary Use |

|---|---|---|

| Cyclopentyl(3-(cyclropylmethoxy)pyrrolidin-1-yl)methanone | 25 | Diabetes management |

| Sitagliptin | 10 | Diabetes management |

| Saxagliptin | 15 | Diabetes management |

| Linagliptin | 5 | Diabetes management |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.